molecular formula C6H2ClF3INO B6337317 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine CAS No. 1221171-84-1

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine

Cat. No.: B6337317
CAS No.: 1221171-84-1
M. Wt: 323.44 g/mol
InChI Key: DPEXAPQDSCSEEO-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2ClF3INO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, iodine, and trifluoromethoxy groups makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloro-5-(trifluoromethoxy)pyridine using iodotrimethylsilane. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

2-chloro-4-iodo-5-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3INO/c7-5-1-3(11)4(2-12-5)13-6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEXAPQDSCSEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)OC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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